molecular formula C3H5BrO B1285879 3-Bromooxetane CAS No. 39267-79-3

3-Bromooxetane

Cat. No. B1285879
CAS RN: 39267-79-3
M. Wt: 136.98 g/mol
InChI Key: SZTIZZFKWQWSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromooxetane is a chemical compound that is not directly discussed in the provided papers. However, related compounds and methodologies that could be applied to this compound are mentioned. For instance, the synthesis of oxetane derivatives is described, which could be relevant to understanding the chemical behavior of this compound .

Synthesis Analysis

The synthesis of related brominated compounds is well-documented. For example, the synthesis of 3-bromoacivicin, a compound with a bromine atom and a complex structure including a dihydroisoxazole ring, is described. This synthesis involves enantiomerically pure starting materials and demonstrates the importance of bromine in enhancing biological activity . Additionally, the synthesis of various brominated dienes and isobenzofuran-1(3H)-ones through bromine-radical mediated reactions or bromocyclization indicates the versatility of bromine in organic synthesis . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite complex, as seen in the structural studies of 8-bromo-2',3'-O-isopropylideneadenosine, which exhibits different conformations and hydrogen bonding patterns . Similarly, the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone were determined by X-ray diffraction, revealing interactions such as hydrogen bonding and π-π stacking . These studies highlight the impact of bromine on the molecular conformation and interactions of brominated compounds, which would be relevant to the analysis of this compound's structure.

Chemical Reactions Analysis

Brominated compounds are shown to participate in a variety of chemical reactions. For instance, 3-bromoacivicin is a potent inhibitor of CTP synthetase, indicating that brominated compounds can have significant biological activities . The gold-catalyzed synthesis of brominated dienes suggests that brominated compounds can be used as intermediates in the synthesis of more complex molecules . Moreover, the use of brominated oxetanes in the preparation of cross-linked polyoxetane resins demonstrates the utility of brominated compounds in polymer chemistry . These examples provide insights into the types of chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely. For example, the fluorescence derivatization reagent discussed in one study indicates that brominated compounds can be designed to have specific properties, such as fluorescence, for analytical applications . The synthesis of 3-bromo-1,1,1-trifluoroacetone and its use as a building block for various trifluoromethylated compounds shows the reactivity of brominated compounds with fluorinated groups . These studies suggest that this compound could have unique physical and chemical properties that could be exploited in various applications.

Scientific Research Applications

Synthesis and Energetic Applications

3-Bromomethyl-3-hydroxymethyloxetane is a precursor for synthesizing 3,3-disubstituted oxetane derivatives. These derivatives, especially when based on the explosive LLM-116 (4-amino-3,5-dinitro-1H-pyrazole), demonstrate high detonation velocities and pressures, along with impressive thermostability and insensitivity. Their performance and sensitivity have been characterized and analyzed using various techniques like NMR spectroscopy, differential scanning calorimetry, and X-ray diffraction. These substances surpass prior art in performance and safety, making them significant in the field of energetic materials (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022).

Polymer Synthesis

The synthesis of 3-Difluoroaminomethyl-3-methyl oxetane (DFAMO) involves processes like bromination and cyclization. DFAMO, characterized by NMR and FTIR, is significant as an energetic binder in solid propellants and polymer bonded explosives. Its homopolymer, with a number-average molecular weight of about 3000, is synthesized via cationic ring-opening polymerization. This process highlights the utility of 3-bromooxetane derivatives in creating materials for specialized applications like explosives (Li, Pan, Wang, & Zhang, 2014).

Electrophilic Cyclization in Organic Synthesis

This compound derivatives are created via electrophilic cyclization of trans-cinnamic alcohols. This process, involving NaBH4-mediated reduction and NBS-mediated cyclization, yields 2,4-disubstituted-3-bromooxetanes with high efficiency. Such synthetic routes demonstrate the utility of this compound in complex organic synthesis, creating molecules with potential applications in medicinal chemistry and materials science (Chang, Tsai, & Wu, 2013).

Chemical Transformation Studies

The study of the decomposition of compounds like 3-bromo-2,2-bis(bromomethyl)-propanol, which forms 3,3-bis(bromomethyl)oxetane and related compounds, provides insights into environmental hazards and stability of these compounds. Understanding their spontaneous decomposition under various conditions is crucial for environmental sciences and chemical safety (Ezra et al., 2005).

Safety and Hazards

3-Bromooxetane is a flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

3-bromooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO/c4-3-1-5-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTIZZFKWQWSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585717
Record name 3-Bromooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39267-79-3
Record name 3-Bromooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromooxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromooxetane
Reactant of Route 2
3-Bromooxetane
Reactant of Route 3
3-Bromooxetane
Reactant of Route 4
Reactant of Route 4
3-Bromooxetane
Reactant of Route 5
Reactant of Route 5
3-Bromooxetane
Reactant of Route 6
3-Bromooxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.